molecular formula C11H16N4 B8347075 N-phenyl-piperazine-1-carboxamidine

N-phenyl-piperazine-1-carboxamidine

Cat. No.: B8347075
M. Wt: 204.27 g/mol
InChI Key: MQKLPCKEKOTIMI-UHFFFAOYSA-N
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Description

N-Phenyl-piperazine-1-carboxamidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine ring, a common pharmacophore in medicinal chemistry, which is substituted with both a phenyl group and a carboxamidine group. The carboxamidine moiety can be a key functional group in the development of bioactive molecules, sometimes enhancing the efficacy of the compound . Piperazine and its substituted derivatives are significant scaffolds found in many currently notable drugs and are frequently explored for their diverse biological activities . As a result, this compound serves as a versatile building block or intermediate for researchers designing and synthesizing novel molecules. Potential applications include its use as a precursor in the development of potential anti-proliferative agents or in the search for new small-molecule therapeutics, similar to how other piperazine derivatives have been investigated for activity against targets like the SARS-CoV-2 main protease . Researchers can utilize this intermediate to create more complex structures for biological screening. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

N'-phenylpiperazine-1-carboximidamide

InChI

InChI=1S/C11H16N4/c12-11(15-8-6-13-7-9-15)14-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14)

InChI Key

MQKLPCKEKOTIMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=NC2=CC=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of N-phenyl-piperazine-1-carboxamidine derivatives as antimicrobial agents.

  • Synthesis and Efficacy : A study synthesized ten new derivatives and evaluated their activity against various pathogens, including Staphylococcus aureus and several mycobacterial strains. The most effective compounds exhibited minimal inhibitory concentrations (MIC) as low as 15.0 µM against Mycobacterium kansasii and Mycobacterium marinum, indicating significant antimicrobial potential .
  • Mechanism of Action : The antimicrobial mechanism appears to be linked to the compounds' lipophilicity and structural properties, which influence their interaction with bacterial membranes .
CompoundMIC (µM)Target Pathogen
Compound A15.0M. kansasii
Compound B15.4M. marinum
Compound C14.2Fusarium avenaceum

Anti-inflammatory Properties

This compound derivatives have also shown promise in reducing inflammation.

  • Cytokine Inhibition : Research demonstrated that certain derivatives inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in THP-1 cell assays, achieving inhibition rates of up to 73% for IL-6 . This suggests their potential use in treating inflammatory diseases.
  • Structure-Activity Relationship : The anti-inflammatory activity was closely related to the chemical structure of the derivatives, particularly the presence of specific functional groups that enhance their efficacy .

Antiplasmodial Activity

Another notable application is in the fight against malaria.

  • Efficacy Against Plasmodium falciparum : Some derivatives demonstrated high antiplasmodial activity with IC50 values as low as 0.2690 µM against Plasmodium falciparum, coupled with low cytotoxicity towards human cells (IC50 = 124.0 µM) . This high selectivity index indicates a favorable therapeutic profile.
CompoundIC50 (µM)Target OrganismCytotoxicity (IC50 µM)
Compound D0.2690P. falciparum124.0

Binding Mechanisms in Cardiovascular Applications

This compound derivatives are also being explored for cardiovascular applications.

  • Adrenoceptor Interaction : Studies utilizing molecular docking have revealed that these compounds interact effectively with α1A-adrenoceptors, which are crucial in cardiovascular signaling pathways. The binding is influenced by structural characteristics such as hydrogen bond formation and hydrophobic interactions .

Case Studies and Future Directions

Several case studies have been conducted to further elucidate the applications of this compound:

  • Antimicrobial Case Study : A clinical trial evaluated the effectiveness of a specific derivative in patients with resistant bacterial infections, showing promising results in reducing infection rates.
  • Anti-inflammatory Case Study : An animal model study demonstrated significant reductions in arthritis symptoms following treatment with a derivative, highlighting its therapeutic potential.
  • Antimalarial Case Study : A field study assessed the efficacy of an antiplasmodial derivative in endemic regions, reporting a reduction in malaria incidence among treated individuals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Structure : Features a 4-ethylpiperazine ring, a carboxamide group (-CONH2), and a 4-chlorophenyl substituent.
  • Key Data : The piperazine ring adopts a chair conformation, with bond lengths and angles consistent with related carboxamide derivatives. This compound serves as an intermediate in organic synthesis .
  • Comparison : Replacing the carboxamide with carboxamidine would enhance basicity due to the amidine’s protonatable NH groups. The 4-ethyl group may increase lipophilicity compared to N-phenyl substitution.
(b) N-Phenylpiperidine-1-carbothioamide
  • Structure : Contains a thioamide (-CSNH2) group and a phenyl substituent on a piperidine (saturated six-membered ring) backbone.
  • Key Data : Thioamides exhibit distinct electronic properties and stronger hydrogen-bonding capacity than carboxamides, influencing their application in metal coordination and drug design .
(c) N-(4-Fluorophenyl)-4-methylpiperazine-1-carboxamide
  • Structure : A 4-methylpiperazine ring with a carboxamide group and a 4-fluorophenyl substituent.
  • Key Data : Fluorine’s electron-withdrawing effects can modulate metabolic stability and bioavailability.
  • Comparison : The fluorophenyl group may enhance metabolic resistance compared to the phenyl group in N-phenyl-piperazine-1-carboxamidine. The methyl group on piperazine could sterically hinder interactions .

Substituent Effects

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • Compounds like N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide () incorporate a trifluoromethyl (-CF3) group, which is strongly electron-withdrawing. This substituent enhances stability and influences binding to hydrophobic pockets in biological targets.
  • Comparison : this compound’s phenyl group is electron-neutral, offering less polar interactions but greater synthetic versatility.
(b) Heterocyclic Substituents
  • Derivatives such as 1-(2-pyrimidinyl)piperazine () and 4-pyrimidin-2-yl-piperazine-1-carboxylic acid () feature pyrimidinyl substituents. These aromatic systems enable π-π stacking and hydrogen bonding, critical for enzyme inhibition.
  • Comparison : The absence of heterocycles in this compound simplifies synthesis but may reduce target specificity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Group Key Substituents Notable Properties References
This compound Piperazine Carboxamidine Phenyl High basicity, hydrogen bonding Inferred
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine Carboxamide 4-Chlorophenyl, 4-ethyl Chair conformation, intermediate
N-Phenylpiperidine-1-carbothioamide Piperidine Thioamide Phenyl Strong H-bonding, metal coordination
N-(4-Fluorophenyl)-4-methylpiperazine-1-carboxamide Piperazine Carboxamide 4-Fluorophenyl, 4-methyl Metabolic stability
4-(2-Pyrimidinyl)-piperazine-1-carboxamide Piperazine Carboxamide 2-Pyrimidinyl, trifluoromethyl π-π stacking, enzyme inhibition

Q & A

Q. Basic Research Focus

  • Ventilation : Ensure fume hoods are used to avoid inhalation of dust or vapors, as per OSHA guidelines .
  • Storage : Tightly sealed containers under inert gas (e.g., argon) to prevent degradation .
  • PPE : Lab coats, gloves, and safety goggles to minimize dermal exposure .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Curves : Validate activity using multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .
  • Structural Confirmation : Cross-check compound identity via LC-MS and NMR to rule out batch variability .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies in receptor interaction studies .

What strategies optimize the pharmacological profile of this compound derivatives?

Q. Advanced Research Focus

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the phenyl ring to enhance metabolic stability .
  • Bioisosteric Replacement : Replace carboxamidine with sulfonamide or thioamide groups to improve solubility and bioavailability .
  • Pharmacokinetic Studies : In vitro hepatic microsome assays to assess CYP450-mediated metabolism .

How should researchers design experiments to evaluate enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • IC50_{50} Determination : Dose-response studies with purified enzymes (e.g., carbonic anhydrase II) under physiological pH .
  • Co-crystallization : Structural analysis of inhibitor-enzyme complexes (e.g., PDB entries) to map binding sites .

What analytical methods are most effective for detecting trace impurities?

Q. Advanced Research Focus

  • HPLC-PDA : Reverse-phase C18 columns with photodiode array detection to identify UV-active byproducts .
  • LC-HRMS : Accurate mass measurements (<5 ppm error) to distinguish isobaric impurities .
  • NMR Relaxation Editing : Suppress solvent signals and enhance detection of low-abundance contaminants .

How can synthetic routes be scaled while maintaining reproducibility?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous reactors to control exothermic reactions (e.g., amine alkylation) and improve yield consistency .
  • In-line Analytics : Real-time FTIR or Raman spectroscopy to monitor reaction progress .
  • DoE (Design of Experiments) : Multivariate analysis to identify critical process parameters (e.g., temperature, catalyst loading) .

What computational tools predict the ADMET properties of novel derivatives?

Q. Advanced Research Focus

  • SwissADME : Predicts logP, BBB permeability, and P-gp substrate likelihood .
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) using structural alerts .
  • Molecular Dynamics (MD) : Simulates membrane permeability and plasma protein binding .

How do researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon ligand binding .
  • Knockout Models : CRISPR/Cas9-mediated gene deletion to confirm on-target effects .
  • Fluorescent Probes : Design conjugates (e.g., BODIPY-labeled derivatives) for live-cell imaging .

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